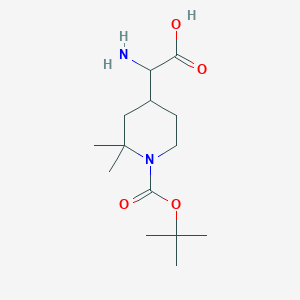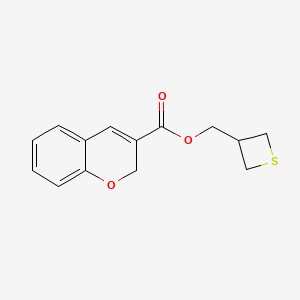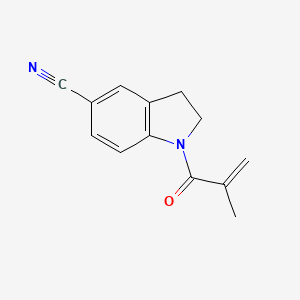![molecular formula C19H26N2O4 B12945308 (S)-8-BEnzyl 3-ethyl 2,8-diazaspiro[4.5]decane-3,8-dicarboxylate](/img/structure/B12945308.png)
(S)-8-BEnzyl 3-ethyl 2,8-diazaspiro[4.5]decane-3,8-dicarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-8-Benzyl 3-ethyl 2,8-diazaspiro[45]decane-3,8-dicarboxylate is a complex organic compound with a unique spirocyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-8-Benzyl 3-ethyl 2,8-diazaspiro[4.5]decane-3,8-dicarboxylate typically involves multiple steps, starting from readily available precursors. One common approach is to use a spirocyclization reaction, where a suitable diamine and a diester are reacted under controlled conditions to form the spirocyclic core. The reaction conditions often include the use of a strong base, such as sodium hydride, and an inert solvent like tetrahydrofuran. The reaction is usually carried out at low temperatures to ensure the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and improve yield. The use of automated systems allows for precise control over temperature, pressure, and reaction time, leading to a more efficient and scalable production process.
Chemical Reactions Analysis
Types of Reactions
(S)-8-Benzyl 3-ethyl 2,8-diazaspiro[4.5]decane-3,8-dicarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles such as halides or amines replace specific functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium iodide in acetone for halide substitution.
Major Products Formed
Oxidation: Formation of oxides and ketones.
Reduction: Formation of alcohols and amines.
Substitution: Formation of substituted derivatives with halides or amines.
Scientific Research Applications
(S)-8-Benzyl 3-ethyl 2,8-diazaspiro[4.5]decane-3,8-dicarboxylate has several applications in scientific research:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets such as enzymes and receptors.
Material Science: Its unique spirocyclic structure makes it a candidate for the development of novel materials with specific mechanical and thermal properties.
Biological Studies: The compound is used in studies to understand its interactions with biological macromolecules, which can provide insights into its potential therapeutic effects.
Industrial Applications: It is explored for its use in the synthesis of complex organic molecules and as a building block in the production of polymers and other advanced materials.
Mechanism of Action
The mechanism of action of (S)-8-Benzyl 3-ethyl 2,8-diazaspiro[4.5]decane-3,8-dicarboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The spirocyclic structure allows the compound to fit into the active sites of these targets, leading to inhibition or activation of their biological functions. The pathways involved may include signal transduction, enzyme inhibition, or receptor modulation, depending on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- 8-tert-Butyl 3-ethyl 2,8-diazaspiro[4.5]decane-3,8-dicarboxylate
- 8-tert-butyl 4-ethyl 2-benzyl-2,8-diazaspiro[4.5]decane-4,8-dicarboxylate
- 2-tert-butyl 3-methyl 2,8-diazaspiro[4.5]decane-2,3-dicarboxylate
Uniqueness
(S)-8-Benzyl 3-ethyl 2,8-diazaspiro[4.5]decane-3,8-dicarboxylate stands out due to its specific benzyl and ethyl substituents, which confer unique chemical properties and potential biological activities. These substituents can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C19H26N2O4 |
|---|---|
Molecular Weight |
346.4 g/mol |
IUPAC Name |
8-O-benzyl 3-O-ethyl (3S)-2,8-diazaspiro[4.5]decane-3,8-dicarboxylate |
InChI |
InChI=1S/C19H26N2O4/c1-2-24-17(22)16-12-19(14-20-16)8-10-21(11-9-19)18(23)25-13-15-6-4-3-5-7-15/h3-7,16,20H,2,8-14H2,1H3/t16-/m0/s1 |
InChI Key |
UATXKVFIGCBWMC-INIZCTEOSA-N |
Isomeric SMILES |
CCOC(=O)[C@@H]1CC2(CCN(CC2)C(=O)OCC3=CC=CC=C3)CN1 |
Canonical SMILES |
CCOC(=O)C1CC2(CCN(CC2)C(=O)OCC3=CC=CC=C3)CN1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


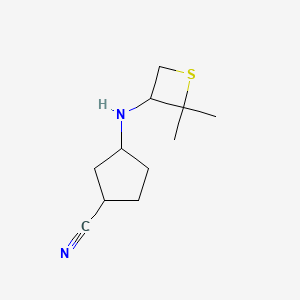
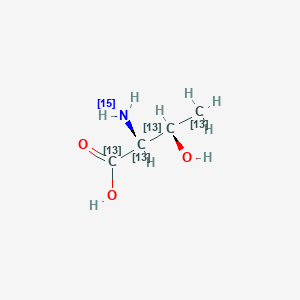
![3-(4-(1-Amino-2,4-dicyanobenzo[4,5]imidazo[1,2-a]pyridin-3-yl)phenyl)propanoic acid](/img/structure/B12945249.png)
![2-Methyl-2,7-diazaspiro[4.4]nonan-1-one](/img/structure/B12945267.png)
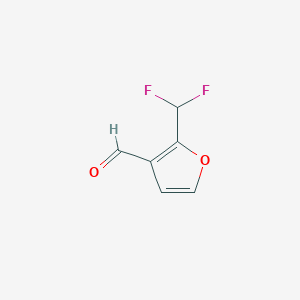
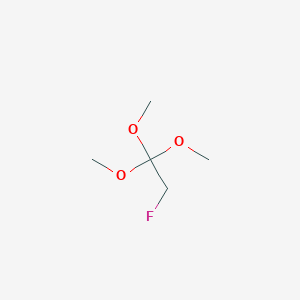
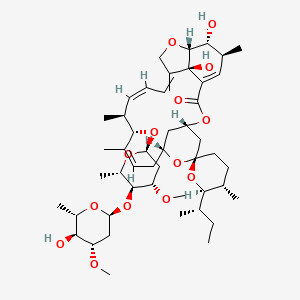
![3-[2-(2-cyclohexylethyl)-1H-imidazol-5-yl]aniline](/img/structure/B12945302.png)
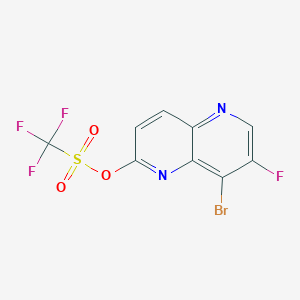
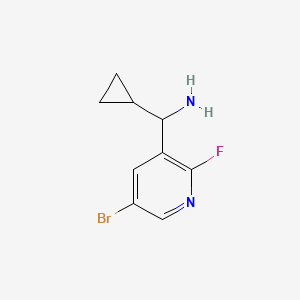
![7-Bromo-8-(1-hydroxycyclohexyl)-2-oxo-2H-selenopheno[3,2-h]chromene-3-carboxylic acid](/img/structure/B12945316.png)
